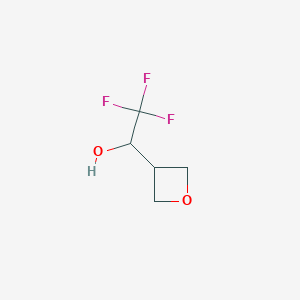
2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol is a chemical compound with the molecular formula C5H7F3O2. It is characterized by the presence of a trifluoromethyl group and an oxetane ring, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol typically involves the reaction of trifluoroacetaldehyde with oxetane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher production efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce alcohols or ethers .
Scientific Research Applications
2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxetane ring can influence its reactivity and stability. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the oxetane ring.
1-Ethoxy-2,2,2-trifluoroethanol: Contains an ethoxy group instead of an oxetane ring.
Uniqueness
2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol is unique due to the presence of both the trifluoromethyl group and the oxetane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .
Biological Activity
2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol, with the chemical formula C5H7F3O2 and CAS number 2306272-10-4, is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its effects on various cell types and its potential therapeutic applications.
Biological Activity Overview
Research on this compound indicates several areas of biological activity:
- Antitumor Activity : Preliminary studies suggest that this compound may induce differentiation in acute myeloid leukemia (AML) cells. It has been shown to upregulate markers associated with differentiation and reduce cell proliferation in vitro .
- Pharmacokinetics : The compound exhibits moderate metabolic stability and acceptable plasma protein binding, which are critical for its potential use as a therapeutic agent. In vivo studies in mice demonstrated a low clearance rate, suggesting prolonged bioavailability .
- Mechanism of Action : The differentiation of AML cells appears to be mediated through disruption of tubulin polymerization, although further studies are necessary to elucidate the exact pathways involved .
Case Studies
A study conducted on various analogues of this compound highlighted its effectiveness in promoting differentiation in AML cell lines. The compound OXS003976 was identified as a significant hit due to its ability to increase CD11b expression and induce morphological changes consistent with differentiation .
The following table summarizes key findings from the research:
| Compound | EC50 (µM) | Metabolic Stability | Plasma Protein Binding (%) | Effect on AML Cells |
|---|---|---|---|---|
| OXS003976 | 0.62 | High (ER = 0.33) | 11% unbound | Induces differentiation |
| N-isopropyl OXS007002 | 1.9 | Moderate (ER = 0.05) | 15% unbound | Weak activity |
| Trifluoroethyl | Not specified | High | Not specified | Low clearance |
Pharmacokinetic Profile
The pharmacokinetic evaluation of the compound revealed that it has a low efflux ratio and moderate clearance rates when administered both intravenously and orally. This profile suggests that it may be suitable for further development into therapeutic applications targeting hematological malignancies .
Properties
Molecular Formula |
C5H7F3O2 |
|---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(oxetan-3-yl)ethanol |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)4(9)3-1-10-2-3/h3-4,9H,1-2H2 |
InChI Key |
LQMCDIRERPVZRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















